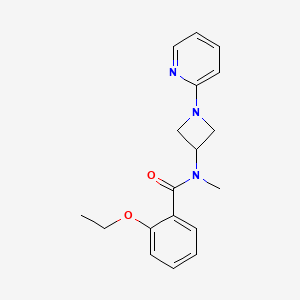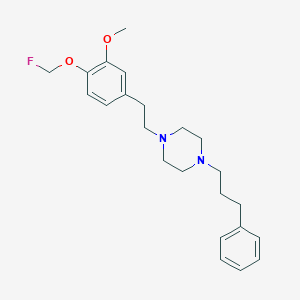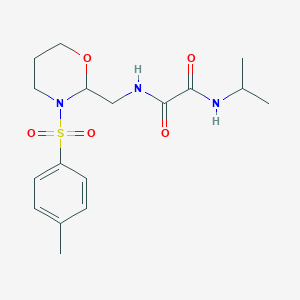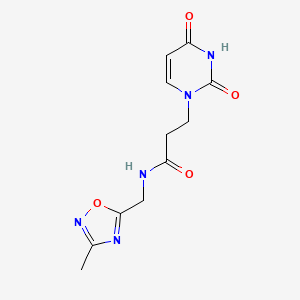
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a selective inhibitor of mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. mTOR signaling is dysregulated in various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide binds to the ATP-binding site of the kinase domain of mTOR, thereby blocking downstream signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits cell growth and induces apoptosis in cancer cells. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In diabetes, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide improves glucose homeostasis and insulin sensitivity by decreasing gluconeogenesis and increasing glucose uptake in peripheral tissues. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also improves lipid metabolism and reduces inflammation in animal models of type 2 diabetes.
In neurodegenerative disorders, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown neuroprotective effects by reducing neuroinflammation and increasing autophagy. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying mTOR signaling pathways in various diseases. Another advantage is that it has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative disorders.
One of the limitations is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.
未来方向
There are several future directions for research on 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders in clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other proteins and molecules. Additionally, there is a need to develop more potent and selective mTOR inhibitors with fewer off-target effects for use in basic research and clinical applications.
合成方法
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 2-ethoxy-4-nitrobenzoic acid with 2-aminopyridine to form the corresponding amide intermediate. The amide intermediate is then reduced to the amine using lithium aluminum hydride, followed by cyclization with ethyl chloroformate and triethylamine to yield the final product.
科学研究应用
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown potent antitumor activity in various cancer cell lines and xenograft models, including breast cancer, prostate cancer, and glioblastoma. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling by binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways that promote tumor growth and survival.
In diabetes, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling in the liver, leading to decreased gluconeogenesis and increased glucose uptake in peripheral tissues.
In neurodegenerative disorders, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling in the brain, leading to decreased neuroinflammation and increased autophagy, a process that clears damaged proteins and organelles from cells.
属性
IUPAC Name |
2-ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-23-16-9-5-4-8-15(16)18(22)20(2)14-12-21(13-14)17-10-6-7-11-19-17/h4-11,14H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWCSHHRAEJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)C2CN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2598724.png)
![ethyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2598726.png)
![3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2598728.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2598730.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2598731.png)


![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)

![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2598743.png)